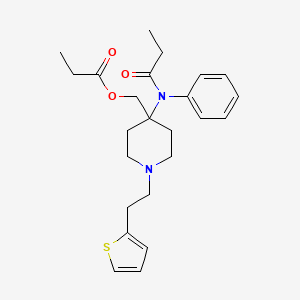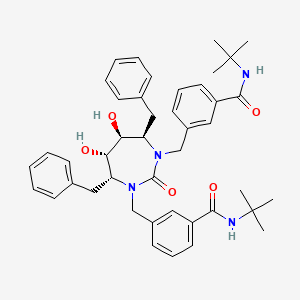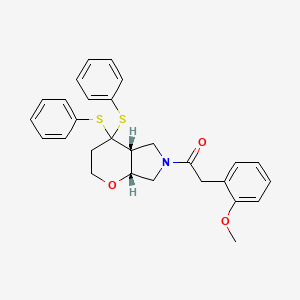
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene typically involves multi-step organic reactions. One common method involves the condensation of alkyl methyl ketones with dimethyl oxalate, followed by cyclization and annulation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency in production. The scalability of the synthetic route is an important consideration for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Tetraoxo compounds: Similar in structure and reactivity, these compounds are used in various synthetic and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Eigenschaften
CAS-Nummer |
125219-84-3 |
|---|---|
Molekularformel |
C13H12O4S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
4-methyl-3,3-dioxo-1,2,5,9b-tetrahydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H12O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,8H,4-6H2,1H3 |
InChI-Schlüssel |
MVIZUMXFVADBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




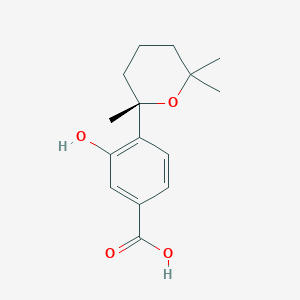

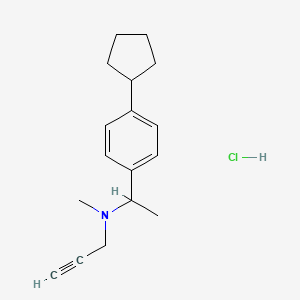
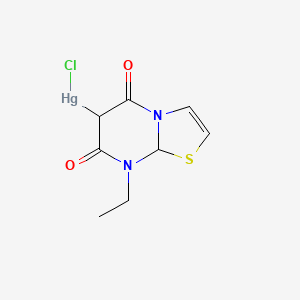
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
